molecular formula C15H25NO3S B5766796 N-(1-isopropyl-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide

N-(1-isopropyl-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B5766796
M. Wt: 299.4 g/mol
InChI Key: LRXOYOCTSCPXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as IBMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. IBMS is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound has gained significant attention due to its ability to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of IBMS involves the inhibition of certain enzymes and receptors. Specifically, IBMS has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of this enzyme can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
IBMS has been shown to have various biochemical and physiological effects. Studies have shown that IBMS can inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in the growth and proliferation of cancer cells. Additionally, IBMS has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using IBMS in lab experiments is its ability to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development. However, one of the limitations of using IBMS in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of IBMS. One potential direction is the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, further research is needed to explore the potential anti-inflammatory and analgesic effects of IBMS. Another potential direction is the development of new methods for synthesizing IBMS that improve its solubility in water.

Synthesis Methods

IBMS can be synthesized using different methods, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with isobutylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with isobutylamine followed by the addition of sodium methoxide.

Scientific Research Applications

IBMS has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that IBMS can inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. This makes IBMS a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-10(2)15(11(3)4)16-20(17,18)13-7-8-14(19-6)12(5)9-13/h7-11,15-16H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXOYOCTSCPXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C(C)C)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylpentan-3-yl)-4-methoxy-3-methylbenzenesulfonamide

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